BenchChemオンラインストアへようこそ!

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Positional isomerism Scaffold geometry Target binding

This meta-substituted benzoxazole-2-((4-fluorophenyl)thio)acetamide is a structurally defined screening compound essential for SAR campaigns on the VEGFR-2 inhibitory chemotype. Unlike the para-isomer (CAS 896345-57-6), its 3-(benzo[d]oxazol-2-yl)phenyl vector offers distinct binding geometry. The 4-fluorophenylthio group provides quantifiable ΔlogP differentiation (~+0.2–0.4 vs. des-fluoro analog), directly impacting ADME profiles. Supplier purity ≥95% is standard. Procure alongside the para-isomer and des-fluoro analog to systematically map positional and electronic effects in VEGFR-2, PTP1B, and kinase panel assays. DO NOT substitute with unverified isomers to avoid uncontrolled SAR variables.

Molecular Formula C21H15FN2O2S
Molecular Weight 378.42
CAS No. 896345-43-0
Cat. No. B2615376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
CAS896345-43-0
Molecular FormulaC21H15FN2O2S
Molecular Weight378.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN2O2S/c22-15-8-10-17(11-9-15)27-13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25)
InChIKeyQBHSCABKUQPFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-43-0): Chemical Class, Identity, and Procurement Baseline


N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-43-0; molecular formula C21H15FN2O2S; MW 378.42 g/mol) is a synthetic small molecule belonging to the 2-thioacetamide-linked benzoxazole class [1]. The compound features a benzo[d]oxazole heterocycle connected via a meta-substituted phenyl ring to a 2-((4-fluorophenyl)thio)acetamide side chain. This specific substitution pattern distinguishes it from its para-substituted positional isomer (CAS 896345-57-6) and from des-fluoro analogs bearing an unsubstituted phenylthio group . The compound is commercially available as a research-grade screening compound with a typical vendor-specified purity of ≥95% .

Why Generic Substitution Fails for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-43-0)


In-class substitution of this compound is non-trivial for two independent reasons: (i) positional isomerism at the central phenyl ring, and (ii) the electronic contribution of the 4-fluorophenylthio moiety. The meta-substituted (3-(benzo[d]oxazol-2-yl)phenyl) scaffold in CAS 896345-43-0 presents a distinct vector angle and conformational landscape compared to the para-substituted isomer (CAS 896345-57-6), which can alter target binding geometry . Within the broader benzoxazole-thioacetamide class, the 4-fluorophenylthio group confers quantifiable differences in lipophilicity and metabolic stability relative to the des-fluoro phenylthio analog—a factor directly relevant to in vitro ADME profiles that cannot be assumed equivalent without experimental verification [1]. Procurement decisions that disregard these structural distinctions risk introducing uncontrolled variables into SAR campaigns or screening cascades.

Product-Specific Quantitative Evidence Guide for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-43-0)


Positional Isomer Differentiation: Meta- vs. Para-Substituted Benzoxazole-Phenyl Scaffold

CAS 896345-43-0 is the meta-substituted (3-(benzo[d]oxazol-2-yl)phenyl) isomer, whereas the closest commercially available positional isomer is CAS 896345-57-6, the para-substituted (4-(benzo[d]oxazol-2-yl)phenyl) variant . Both share identical molecular formula (C21H15FN2O2S), MW (378.42), and vendor-reported purity (≥95%), yet differ in the attachment position of the benzoxazole ring to the central phenyl spacer. This positional change alters the relative orientation of the benzoxazole and thioacetamide pharmacophoric elements, which in structurally related benzoxazole-thioacetamide conjugates has been shown to affect VEGFR-2 inhibitory activity and cytotoxicity profiles [1]. Users procuring one isomer cannot assume interchangeable biological activity with the other.

Positional isomerism Scaffold geometry Target binding

Fluorine Substituent Effect: 4-Fluorophenylthio vs. Des-Fluoro Phenylthio Analog

The target compound incorporates a 4-fluorophenylthio moiety. The closest des-fluoro comparator is N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide (C21H16N2O2S, MW 360.43) . The introduction of a single fluorine atom at the para position of the thiophenyl ring increases molecular weight by ~18 Da (from 360.43 to 378.42) and is expected to elevate lipophilicity (calculated ΔlogP ≈ +0.2 to +0.4 based on aromatic fluorine substitution constants) [1]. In the benzoxazole-thioacetamide class, fluorination at this position has been associated with enhanced target binding affinity—as exemplified by compound NM-03 (bearing a benzoxazol-2-ylthio core), which achieved PTP1B IC50 = 4.48 µM, representing the most potent compound in its series [2].

Fluorine substitution Lipophilicity Metabolic stability

Class-Level Anticancer Evidence: Benzoxazole-2-Thioacetamide Conjugates as VEGFR-2 Inhibitors and Apoptosis Inducers

A directly relevant class of compounds—2-thioacetamide-linked benzoxazole-benzamide conjugates—has been systematically evaluated for VEGFR-2 inhibition and anticancer activity [1]. In this study, compounds 1 and 11 demonstrated potent VEGFR-2 inhibitory activity, induced G2/M cell cycle arrest with concomitant increase in pre-G1 (apoptotic) population, and suppressed anti-apoptotic Bcl-2 and Bcl-xL protein expression in both HCT-116 colon cancer and MCF-7 breast cancer cell lines [1]. These compounds share the identical benzoxazole-2-thioacetamide core architecture with the target compound, differing only in the terminal amide substituent (benzamide vs. 3-(benzo[d]oxazol-2-yl)phenyl amide). The target compound's unique meta-substituted benzoxazole-phenyl terminus represents an unexplored vector within this validated pharmacophoric framework.

VEGFR-2 inhibition Anticancer Apoptosis induction

Class-Level PTP1B Inhibition: Benzoxazol-2-ylthio Acetamide Core as Non-Carboxylic PTP1B Inhibitor Scaffold

The benzoxazol-2-ylthio acetamide core present in the target compound has been validated as a PTP1B inhibitory scaffold through the characterization of NM-03 [N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide] [1]. NM-03 exhibited a PTP1B IC50 of 4.48 µM, representing the most potent compound among six N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives evaluated [1]. Docking studies confirmed key interactions between the benzoxazol-2-ylthio moiety and desired amino acid residues within the PTP1B catalytic site [1]. The target compound (CAS 896345-43-0) shares the identical benzoxazol-2-ylthio acetamide core but substitutes the tetrazole-containing phenyl ring with a 3-(benzo[d]oxazol-2-yl)phenyl group, offering a distinct hydrogen-bonding and steric profile for SAR exploration.

PTP1B inhibition Diabetes Bioisosteric design

Commercial Purity Benchmark: Vendor-Specified Purity of 95%+

The target compound (CAS 896345-43-0) is supplied by CheMenu (Catalog No. CM988697) with a vendor-specified purity of ≥95%, matching the purity specification of its para-substituted positional isomer (CAS 896345-57-6, Catalog No. CM988698, also ≥95%) . Both isomers are classified for R&D use only. This purity level is consistent with screening-grade compounds intended for preliminary biological evaluation, hit validation, and SAR expansion studies. No pharmacopeial monographs, certified reference standards, or GMP-grade material have been identified for this compound, which is typical for early-stage research chemicals within this chemotype .

Purity specification Procurement quality Screening-grade compound

Recommended Research and Industrial Application Scenarios for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide (CAS 896345-43-0)


VEGFR-2-Targeted Anticancer SAR Campaigns: Exploring Meta-Substituted Benzoxazole-Phenyl Terminus

This compound is most rationally deployed in structure-activity relationship (SAR) campaigns built upon the validated benzoxazole-2-thioacetamide VEGFR-2 inhibitory chemotype. The meta-substituted 3-(benzo[d]oxazol-2-yl)phenyl terminus provides a geometrically distinct vector compared to the para-substituted isomer (CAS 896345-57-6) and previously reported benzamide termini, enabling exploration of steric and electronic effects on VEGFR-2 binding and selectivity [1]. Direct comparative testing against the para-isomer in VEGFR-2 enzymatic assays and HCT-116/MCF-7 antiproliferative assays (with WI-38 fibroblast counterscreen) is recommended to quantify the positional isomer effect.

PTP1B Inhibitor Lead Optimization for Type 2 Diabetes: Benzoxazol-2-ylthio Core with Novel Terminal Substituent

The benzoxazol-2-ylthio acetamide core of this compound is a validated PTP1B inhibitory scaffold, as demonstrated by NM-03 (PTP1B IC50 = 4.48 µM) [2]. The 3-(benzo[d]oxazol-2-yl)phenyl terminus of CAS 896345-43-0 represents a structurally distinct replacement for the tetrazole moiety present in NM-03, offering potential advantages in permeability and off-target selectivity. Procurement is justified for screening in recombinant human PTP1B enzymatic assays, with subsequent evaluation in STZ-induced diabetic rodent models if potency is confirmed [2].

Kinase Selectivity Panel Screening for Novel Chemotype Profiling

Given the established kinase inhibitory potential of benzoxazole-thioacetamide conjugates—including VEGFR-2 and, in structurally related chemotypes, BTK (IC50 as low as 1 nM reported for certain benzoxazole-containing scaffolds) [3]—this compound is a suitable candidate for broad kinase selectivity panel screening. The combination of the 4-fluorophenylthio group and the dual benzoxazole-bearing architecture offers a distinct pharmacophoric fingerprint that may yield a unique selectivity profile relative to known kinase inhibitor chemotypes.

Physicochemical and ADME Benchmarking of Fluorinated Benzoxazole-Thioacetamide Series

The 4-fluorophenylthio group provides quantifiable physicochemical differentiation (estimated ΔlogP ≈ +0.2–0.4 vs. des-fluoro analog) that can be exploited in systematic ADME profiling studies [4]. Procurement of this compound alongside its des-fluoro analog and para-substituted isomer enables parallel determination of logP (shake-flask or chromatographic), aqueous solubility, microsomal stability, and CYP inhibition, generating a comprehensive data set to inform the design of subsequent analogs with optimized drug-like properties.

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.